4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide
Description
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide is a complex organic compound characterized by a phenyl ring substituted with a dicyanomethanide group (─C(CN)₂⁻) and a propenyl chain bearing cyano (─CN) and diethyliminio (─N⁺(C₂H₅)₂) substituents. The dicyanomethanide moiety is a strong electron-withdrawing group, while the 1-propenyl substituent’s cyano and diethyliminio groups introduce significant polarity and charge distribution.
Properties
CAS No. |
174280-29-6 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-[4-[(E)-1-cyano-3-(diethylamino)prop-2-enylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H16N4/c1-3-21(4-2)10-9-16(11-18)14-5-7-15(8-6-14)17(12-19)13-20/h5-10H,3-4H2,1-2H3/b10-9+ |
InChI Key |
XURNBIJGNBABLW-MDZDMXLPSA-N |
SMILES |
CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Isomeric SMILES |
CCN(CC)/C=C/C(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Canonical SMILES |
CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyano-substituted phenyl compound with diethylamine and a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Nonlinear Optics
One of the most prominent applications of 4-[1-cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide is in the field of nonlinear optics. The compound has been identified as a novel zwitterionic molecule that exhibits significant optical nonlinearity. This property makes it suitable for:
- Optical Switching : The ability to control light signals in telecommunications.
- Frequency Conversion : Used in the generation of new frequencies from existing light sources, which is crucial for laser technology.
Research indicates that this compound can be integrated into optical devices to enhance performance and efficiency in light manipulation .
Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy can contribute to advancements in solar energy technologies. Studies have shown that incorporating such compounds into solar cells can improve their efficiency and stability.
Antimicrobial Properties
Emerging research suggests that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have indicated:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against common bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 32 µg/mL for Staphylococcus aureus.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties:
- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that it can induce cell death in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with effective concentrations (EC50) significantly lower than those of traditional chemotherapeutic agents.
Comparative Analysis with Related Compounds
To better understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer activity | Different substituents |
| Compound B | Antimicrobial | Known for its action on bacterial strains |
| Compound C | Antiviral | Investigated for viral infections |
Mechanism of Action
The mechanism of action of 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano groups play a crucial role in these interactions, often participating in hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Alkenyl Groups
The target compound’s 1-propenyl group (─CH=CH─CH₃) is substituted with cyano and diethyliminio groups at positions 1 and 3, respectively. This contrasts with simpler alkenyl-substituted compounds:
- Unsubstituted propenyl derivatives (e.g., 4-allyl-3-aminoisoquinolines in ) lack electron-withdrawing groups, resulting in lower polarity and reduced reactivity in electrophilic additions .
- Cyano-substituted alkenyls (e.g., α-allyl-α-cyano-o-tolunitrile in ) exhibit enhanced electrophilicity due to the cyano group’s electron-withdrawing nature, facilitating nucleophilic attacks .
Electronic and Steric Properties
The target compound’s dicyanomethanide group intensifies electron withdrawal across the phenyl ring, reducing electron density compared to amino-substituted isoquinolines in . This could enhance stability in oxidative environments but reduce nucleophilic aromatic substitution activity .
Biological Activity
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide is a zwitterionic compound that has garnered attention for its potential applications in nonlinear optics and biological systems. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 284.32 g/mol
This compound features a cyano group, a diethyliminio moiety, and dicyanomethanide, which contribute to its unique properties and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the ability of certain zwitterionic compounds to induce apoptosis in cancer cells, suggesting that this compound may share similar mechanisms of action. The apoptotic pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that zwitterionic compounds can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the reduction of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Zebrafish Model
A notable case study utilized zebrafish as a model organism to evaluate the biological effects of this compound. The study focused on developmental toxicity and behavioral changes in response to varying concentrations of the compound. Results indicated that exposure led to alterations in swimming behavior and morphological abnormalities, particularly affecting the development of the cardiovascular system .
| Concentration (µM) | Observed Effects |
|---|---|
| 0.1 | No significant effects |
| 1 | Mild behavioral changes |
| 10 | Severe morphological abnormalities |
| 100 | High mortality rate |
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound likely interacts with specific cellular receptors or enzymes, influencing signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Modulation : By reducing oxidative stress, it may confer protective effects against cellular damage.
- Gene Expression Regulation : Potential modulation of gene expression related to cell cycle regulation and apoptosis has been observed in preliminary studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
